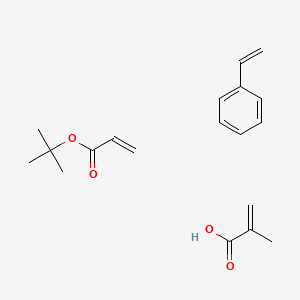
Tert-butyl prop-2-enoate;2-methylprop-2-enoic acid;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl prop-2-enoate;2-methylprop-2-enoic acid;styrene is a complex polymer known for its versatile applications in various industries. This compound is a copolymer formed from the monomers 2-propenoic acid, 2-methyl-, 1,1-dimethylethyl 2-propenoate, and ethenylbenzene. It is commonly used in the production of adhesives, coatings, and various other materials due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl prop-2-enoate;2-methylprop-2-enoic acid;styrene typically involves free radical polymerization. This process can be initiated using peroxides or persulfates as initiators. The reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The monomers are mixed in specific ratios and polymerized under controlled conditions to ensure consistent quality and properties of the final product. The polymer is then purified and processed into the desired form, such as powders or films .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl prop-2-enoate;2-methylprop-2-enoic acid;styrene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride, in an alcoholic solvent.
Substitution: Various halogenating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Tert-butyl prop-2-enoate;2-methylprop-2-enoic acid;styrene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various advanced materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems due to its ability to form stable films and coatings.
Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent adhesive properties
Wirkmechanismus
The mechanism of action of this polymer involves its ability to form strong intermolecular interactions with various substrates. The molecular targets and pathways involved include:
Intermolecular Forces: Hydrogen bonding, van der Waals forces, and covalent bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate: Similar in structure but differs in the ester group, leading to different properties.
2-Propenoic acid, 2-methyl-, methyl ester, polymer with butyl 2-propenoate and ethenylbenzene: Another similar compound with different ester groups, affecting its solubility and reactivity.
Uniqueness
The uniqueness of Tert-butyl prop-2-enoate;2-methylprop-2-enoic acid;styrene lies in its combination of monomers, which imparts specific properties such as enhanced adhesion, flexibility, and chemical resistance. These properties make it particularly valuable in applications requiring durable and stable materials .
Eigenschaften
CAS-Nummer |
125302-12-7 |
|---|---|
Molekularformel |
C19H26O4 |
Molekulargewicht |
318.413 |
IUPAC-Name |
tert-butyl prop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C4H6O2/c1-2-8-6-4-3-5-7-8;1-5-6(8)9-7(2,3)4;1-3(2)4(5)6/h2-7H,1H2;5H,1H2,2-4H3;1H2,2H3,(H,5,6) |
InChI-Schlüssel |
BRBAWDYVGGMJOG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)O.CC(C)(C)OC(=O)C=C.C=CC1=CC=CC=C1 |
Synonyme |
2-Propenoic acid, 2-methyl-, polymer with 1,1-dimethylethyl 2-propenoate and ethenylbenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















